molecular formula C8H16ClNO2 B3380132 Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride CAS No. 1822562-91-3

Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B3380132
CAS No.: 1822562-91-3
M. Wt: 193.67 g/mol
InChI Key: HXPOZJJWOGRZER-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The pyrrolidine ring structure allows for versatile interactions with biological molecules, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylpyrrolidine-2-carboxylate hydrochloride
  • Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
  • Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique chemical and biological properties. This compound’s distinct structure allows for selective interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPOZJJWOGRZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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